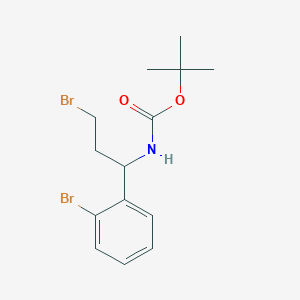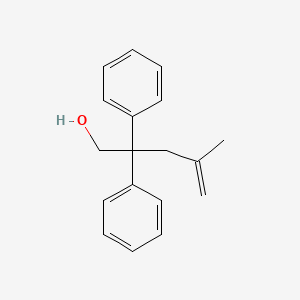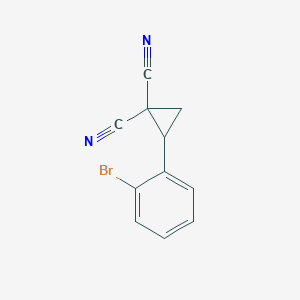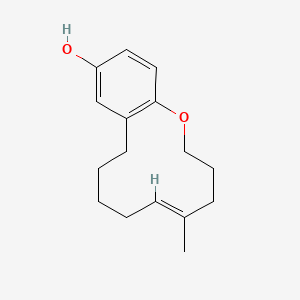
4'-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide is an organic compound with a complex structure that includes a biphenyl core substituted with a methyl group and a carboxylic acid amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide typically involves the following steps:
Starting Material: 4’-Methylbiphenyl-2-carboxylic acid can be synthesized by reacting 4’-methylbiphenyl-2-carbonitrile with methanol and a 30% NaOH solution.
Amidation Reaction: The carboxylic acid is then converted to the corresponding amide by reacting with 2-aminophenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods:
Types of Reactions:
Oxidation: The methyl group on the biphenyl core can undergo oxidation to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: 4’-Methylbiphenyl-2-carboxylic acid.
Reduction: 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide.
Substitution: Halogenated derivatives of the biphenyl compound.
Scientific Research Applications
4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The biphenyl core provides a rigid structure that can fit into hydrophobic pockets of proteins, enhancing binding affinity.
Comparison with Similar Compounds
4’-Methylbiphenyl-2-carboxylic acid: Shares the biphenyl core but lacks the amide functionality.
2-Aminobiphenyl: Contains the biphenyl core with an amino group but lacks the carboxylic acid moiety.
Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups on the biphenyl core.
Uniqueness: 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide is unique due to the presence of both the amide and carboxylic acid functionalities, which allow for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H18N2O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C20H18N2O/c1-14-10-12-15(13-11-14)16-6-2-3-7-17(16)20(23)22-19-9-5-4-8-18(19)21/h2-13H,21H2,1H3,(H,22,23) |
InChI Key |
AYVDKXNPYZYQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B14119647.png)

![N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B14119665.png)



![11,22-Dibromo-18-[2,6-di(propan-2-yl)phenyl]-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B14119683.png)
![7-cyclopropyl-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14119694.png)

![(1S,2S,3S,4R)-3-[(1R)-1-Acetamido-2-ethylbutyl]-4-[(diaminomethylene)amino]-2-hydroxycyclopentanecarboxylic acid](/img/structure/B14119704.png)
ethanenitrile](/img/structure/B14119708.png)
